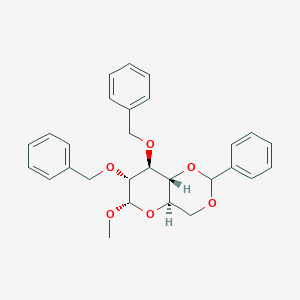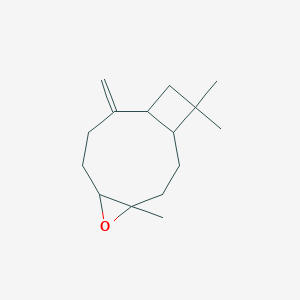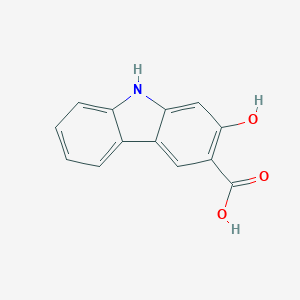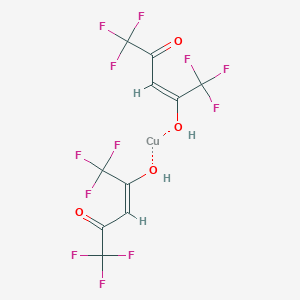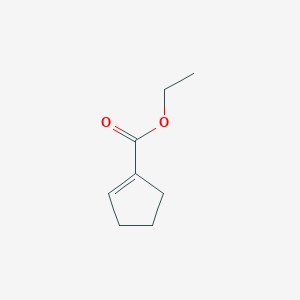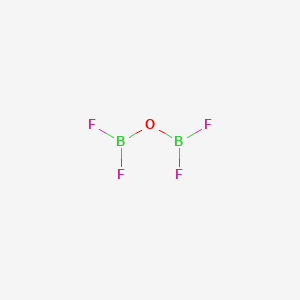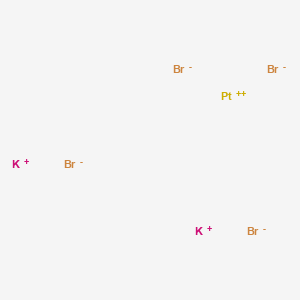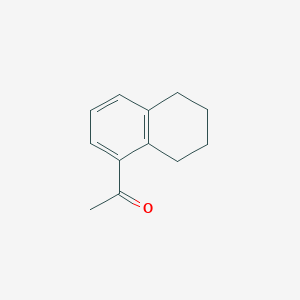
Nickel;silicon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel;silicon is an intermetallic compound composed of nickel and silicon. It is known for its significant role in microelectronics, particularly in the formation of low-resistance contacts in semiconductor devices. Nickel silicide is valued for its low electrical resistivity, thermal stability, and compatibility with silicon-based technologies .
準備方法
Synthetic Routes and Reaction Conditions: Nickel silicide can be synthesized through various methods, including solid-state reactions, diffusion processes, and rapid thermal annealing. One common approach involves depositing a thin layer of nickel onto a silicon substrate, followed by annealing at high temperatures to promote the formation of nickel silicide . The transition sequence typically follows the formation of nickel-rich silicides (Ni2Si) to nickel monosilicide (NiSi) and finally to nickel disilicide (NiSi2) at higher temperatures .
Industrial Production Methods: In industrial settings, nickel silicide is often produced using magnetron sputtering, where a nickel target is bombarded with high-energy ions to deposit a thin film of nickel onto a silicon wafer. This is followed by annealing to form the desired silicide phase . Another method involves ion beam mixing, where ions are used to mix nickel and silicon at the interface, promoting silicide formation .
化学反応の分析
Types of Reactions: Nickel silicide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with chlorine gas to form nickel chloride and silicon tetrachloride .
Common Reagents and Conditions: Common reagents used in reactions with nickel silicide include halogens (e.g., chlorine), acids, and other reactive gases. These reactions typically occur at elevated temperatures to facilitate the formation of the desired products .
Major Products: The major products formed from reactions involving nickel silicide depend on the specific reagents and conditions used. For instance, reacting nickel silicide with chlorine gas produces nickel chloride and silicon tetrachloride .
科学的研究の応用
Nickel silicide has a wide range of applications in scientific research and industry. In microelectronics, it is used to create low-resistance contacts in CMOS transistors, improving device performance and reliability . Additionally, nickel silicide nanoparticles supported on silica have been investigated as catalysts for hydrogenation reactions, offering an alternative to traditional catalysts like Raney nickel . The compound’s unique properties also make it suitable for use in non-volatile memory devices and other advanced electronic applications .
作用機序
The mechanism of action of nickel silicide involves its ability to form stable, low-resistance contacts with silicon. This is achieved through a solid-state reaction where nickel atoms diffuse into the silicon lattice, forming a silicide layer . The process is influenced by factors such as temperature, film thickness, and the presence of impurities or alloying elements . The resulting silicide layer provides excellent electrical conductivity and thermal stability, making it ideal for use in semiconductor devices .
類似化合物との比較
Nickel silicide is part of a broader family of metal silicides, including compounds like nickel disilicide (NiSi2), nickel-rich silicides (Ni2Si), and other transition metal silicides such as cobalt silicide (CoSi2) and titanium silicide (TiSi2) . Compared to these compounds, nickel silicide offers a unique combination of low resistivity, thermal stability, and compatibility with silicon-based technologies
特性
CAS番号 |
12035-57-3 |
|---|---|
分子式 |
NiSi |
分子量 |
86.778 g/mol |
IUPAC名 |
nickel;silicon |
InChI |
InChI=1S/Ni.Si |
InChIキー |
PEUPIGGLJVUNEU-UHFFFAOYSA-N |
SMILES |
[Si].[Ni] |
正規SMILES |
[Si].[Ni] |
同義語 |
Nickel silicide (NiSi) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


